5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine
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Overview
Description
5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C9H6F3N3S. It is known for its unique structural features, which include a trifluoromethyl group attached to a phenyl ring, a sulfanyl group, and a 1,3,4-thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-(trifluoromethyl)benzenethiol with thiosemicarbazide under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-tubercular and anti-epileptic activities.
Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing
Mechanism of Action
The mechanism of action of 5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as Shikimate kinase, by binding to the active site and preventing substrate access. This inhibition can disrupt essential biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- **2-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one
Uniqueness
5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where such properties can influence the compound’s pharmacokinetics and pharmacodynamics .
Properties
Molecular Formula |
C9H6F3N3S2 |
---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]sulfanyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H6F3N3S2/c10-9(11,12)5-1-3-6(4-2-5)16-8-15-14-7(13)17-8/h1-4H,(H2,13,14) |
InChI Key |
DIQHVUQFXVPMMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)SC2=NN=C(S2)N |
Origin of Product |
United States |
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